2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-6-15-12(7-10)9-14-17(22-15)19-16(20-18(14)23)11-3-2-4-13(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJDNFLIHIFQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert a carbonyl group into a thione group . The reaction conditions usually require heating and the presence of a suitable solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve combinatorial and parallel synthesis techniques to optimize yield and purity. The use of automated synthesis platforms can facilitate the large-scale production of pyrimidine-thiones, ensuring consistency and efficiency in the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
This compound exhibits a range of biological activities that make it a subject of interest in various fields:
Antioxidant Activity
Research has demonstrated that derivatives of chromeno-pyrimidines possess significant antioxidant properties. The presence of hydroxyl groups enhances the scavenging ability against free radicals, which is vital in preventing oxidative stress-related diseases.
Anticancer Properties
Studies indicate that this compound can induce apoptosis in cancer cells. It affects cell cycle regulation by modulating key proteins involved in mitosis and apoptosis pathways. For instance, it has been shown to increase the levels of cyclin B1 and influence spindle checkpoint proteins, leading to effective tumor suppression.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. It demonstrates notable activity against strains such as Escherichia coli and Staphylococcus aureus, with mechanisms potentially involving disruption of bacterial cell membranes.
Antioxidant Evaluation
In a comparative study involving various chromeno-pyrimidine derivatives, it was found that those with hydroxyl substitutions exhibited enhanced DPPH scavenging activity. The structural modifications significantly improved their antioxidant capacity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation.
Cytotoxicity Assessment
In vitro studies on tumor cell lines have shown that 2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibits sub-micromolar cytotoxicity (IC50 values ranging from 0.1 to 0.5 μM). Importantly, it shows minimal toxicity to normal fibroblast cells (IC50 > 25 μM), indicating its potential as a selective anticancer agent.
Antibacterial Testing
Using a disc diffusion method to evaluate antibacterial activity against a panel of bacteria, this compound displayed significant inhibition zones against resistant strains like Pseudomonas aeruginosa. This suggests its potential utility in developing new antibacterial therapies.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antioxidant | Significant DPPH scavenging; enhanced by hydroxyl substitutions |
| Anticancer | Induces apoptosis; modulates cell cycle proteins |
| Antibacterial | Effective against multiple strains; notable activity against resistant bacteria |
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This compound may also interact with DNA, causing disruption of cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their modifications:
Key Observations :
- Substituent Effects : The position and nature of substituents significantly influence activity. For example, compound 3g (with a 3-hydroxyphenyl group) exhibits potent anticancer activity (IC50 = 11.79 µM against LoVo cells), suggesting that the 3-hydroxyphenyl moiety enhances cytotoxicity . In contrast, methoxy-substituted analogs (e.g., 2-(3,4-dimethoxyphenyl)-7-methyl-...) may exhibit altered solubility and bioavailability due to increased lipophilicity .
- Thione vs.
Anticancer Activity
- Target Compound: Limited direct data are available, but structurally related chromeno[2,3-d]pyrimidines show IC50 values in the micromolar range against colorectal cancer cells (e.g., 3g: IC50 = 11.79 µM vs. LoVo) .
- Pyrazolo[3,4-b]pyridine Hybrids : These compounds demonstrate fluorescence properties and moderate anticancer activity, though their mechanisms differ due to fused ring systems .
Antimicrobial and Antioxidant Activity
- Antioxidant Potential: Chromeno[2,3-d]pyrimidines synthesized under solvent-free conditions (e.g., 4c, 4e) show notable antioxidant activity in DPPH assays, with EC50 values comparable to ascorbic acid .
- Antibacterial Activity : Substituents like chloro (e.g., BB74517) or methyl groups may enhance Gram-positive bacterial inhibition, as seen in related thiazolo[4,5-d]pyrimidines .
Biological Activity
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various pharmacological effects of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of chromeno-pyrimidine derivatives, characterized by the presence of a chromene and pyrimidine structure. The thione functional group adds to its reactivity and biological potential. The molecular formula is , and its IUPAC name reflects its complex structure.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from salicylaldehyde and appropriate ketones under acidic conditions to form the chromene scaffold. Subsequent cyclization with guanidine derivatives leads to the formation of the pyrimidine ring.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that chromeno-pyrimidine derivatives can scavenge free radicals effectively, thus reducing oxidative stress in biological systems.
Antimicrobial Activity
Recent investigations into related compounds have reported moderate to good antimicrobial activity against various pathogens. For example, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Chromene derivatives have been documented to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can target specific pathways involved in tumor growth .
Enzyme Inhibition
The thione group in this compound may interact with various enzymes. For instance, it has been hypothesized that it could act as an inhibitor for enzymes involved in metabolic pathways or signal transduction pathways relevant to disease states .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Molecular Targets : The thione group enhances binding affinity to specific receptors or enzymes.
- Antioxidant Mechanism : The hydroxyl groups present may donate electrons to free radicals, neutralizing them.
- Cell Signaling Modulation : Compounds of this nature can influence signaling pathways involved in cell growth and apoptosis.
Case Studies
Q & A
Q. How to validate hydrogen-bonding patterns in solution vs. solid state?
- Methodological Answer :
- Solid-state : Analyze X-ray data (e.g., C=O···H-N interactions; d = 2.8–3.2 Å).
- Solution : Use -NMR titration (e.g., DO exchange for -OH protons) and FTIR in DMSO-d. Compare with DFT calculations (B3LYP/6-31G**) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
